

Spectroscopic Data and Analysis of 1-butyl-1H-pyrazole: A Technical Guide

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Compound of Interest

Compound Name: **1-butyl-1H-pyrazole**

Cat. No.: **B1267225**

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This guide provides a detailed overview of the Nuclear Magnetic Resonance (NMR) spectroscopic data for **1-butyl-1H-pyrazole**, tailored for researchers, scientists, and professionals in drug development. It includes predicted ¹H and ¹³C NMR data, comprehensive experimental protocols, and a logical workflow for spectral analysis.

Predicted NMR Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for **1-butyl-1H-pyrazole**. These predictions are based on the analysis of structurally related N-substituted pyrazole compounds. The exact chemical shifts can vary based on the solvent and experimental conditions.

Table 1: Predicted ¹H NMR Data for **1-butyl-1H-pyrazole**

Protons	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-3	~7.5	d	~1.5
H-5	~7.4	d	~2.0
H-4	~6.2	t	~2.0
N-CH ₂ -(CH ₂) ₂ -CH ₃	~4.1	t	~7.0
N-CH ₂ -CH ₂ -CH ₂ -CH ₃	~1.8	sextet	~7.5
N-(CH ₂) ₂ -CH ₂ -CH ₃	~1.3	sextet	~7.5
N-(CH ₂) ₃ -CH ₃	~0.9	t	~7.5

Table 2: Predicted ¹³C NMR Data for **1-butyl-1H-pyrazole**

Carbon	Chemical Shift (δ , ppm)
C-3	~138
C-5	~129
C-4	~105
N-CH ₂ -(CH ₂) ₂ -CH ₃	~50
N-CH ₂ -CH ₂ -CH ₂ -CH ₃	~32
N-(CH ₂) ₂ -CH ₂ -CH ₃	~20
N-(CH ₂) ₃ -CH ₃	~13

Experimental Protocols

The following section details a standard protocol for the acquisition of NMR spectra for compounds like **1-butyl-1H-pyrazole**.

1. Sample Preparation:

- Solvent: Deuterated chloroform (CDCl_3) is a common choice for similar compounds. Other deuterated solvents such as dimethyl sulfoxide- d_6 (DMSO-d_6) or acetone- d_6 can also be used depending on the solubility of the compound and the desired chemical shift resolution.
- Concentration: Dissolve approximately 5-10 mg of **1-butyl-1H-pyrazole** in 0.5-0.7 mL of the chosen deuterated solvent.
- Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ^1H and ^{13}C NMR, with its signal set to 0.00 ppm.
- Sample Tube: Transfer the solution to a standard 5 mm NMR tube.

2. NMR Spectrometer and Parameters:

- Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
- ^1H NMR Acquisition Parameters:
 - Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
 - Spectral Width: Approximately 12-16 ppm.
 - Acquisition Time: 2-4 seconds.
 - Relaxation Delay: 1-5 seconds.
 - Number of Scans: 16-64 scans, depending on the sample concentration.
- ^{13}C NMR Acquisition Parameters:
 - Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30') to obtain singlets for all carbon signals.
 - Spectral Width: Approximately 200-220 ppm.
 - Acquisition Time: 1-2 seconds.

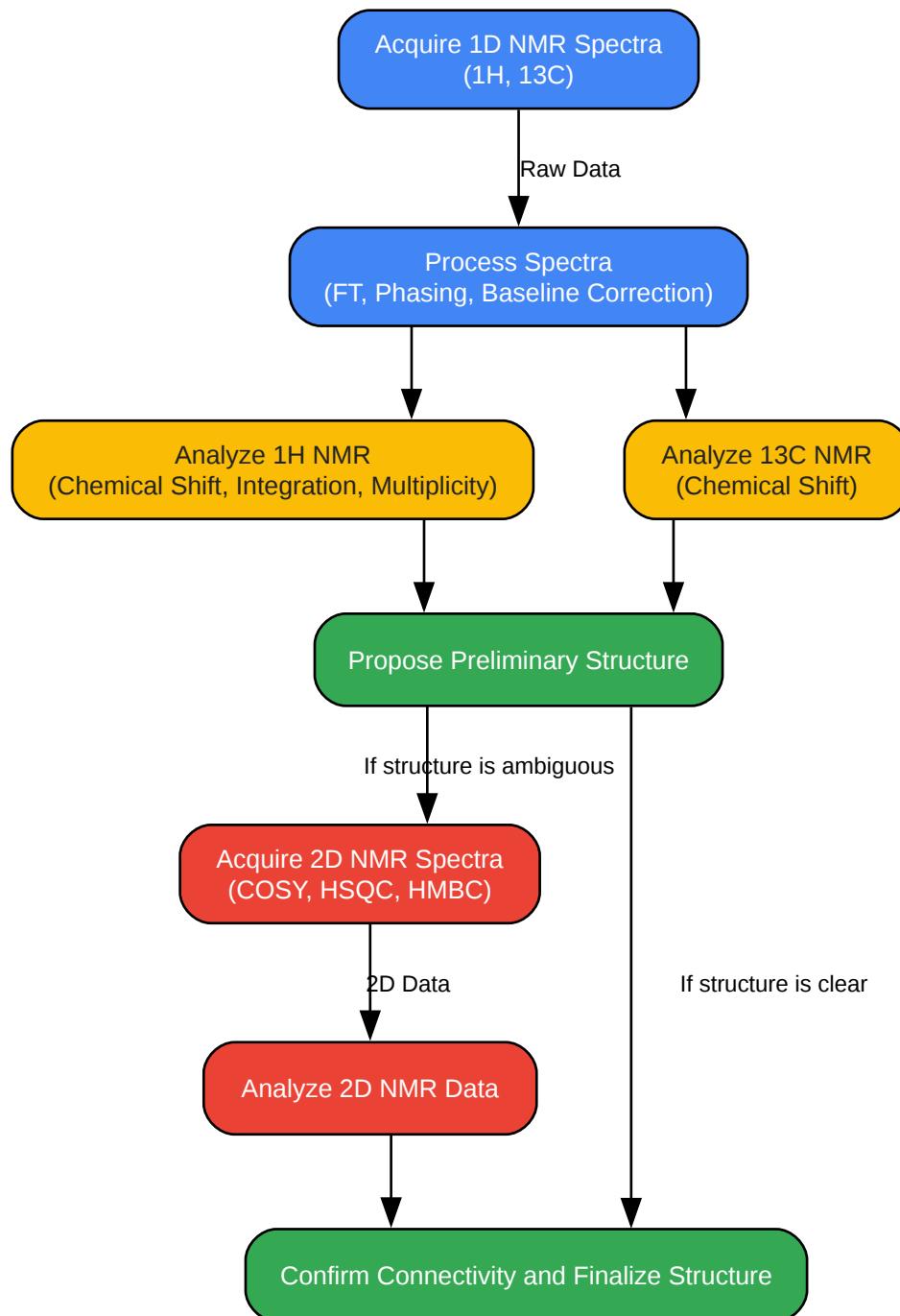
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024-4096 scans, as the natural abundance of ^{13}C is low.

3. Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase correct the resulting spectrum.
- Perform baseline correction.
- Integrate the signals in the ^1H NMR spectrum.
- Reference the chemical shifts to the internal standard (TMS).

Workflow for NMR Data Analysis

The following diagram illustrates a logical workflow for the analysis and interpretation of NMR data for the structural elucidation of a molecule like **1-butyl-1H-pyrazole**.



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Diagram: Workflow for NMR-based structural elucidation.

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